N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c28-22(26-14-8-3-9-15-26)17-27-16-20(19-12-6-7-13-21(19)27)23(29)24(30)25-18-10-4-1-2-5-11-18/h6-7,12-13,16,18H,1-5,8-11,14-15,17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZGSLNUMBNPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Research into its biological activity is ongoing, focusing on its mechanisms of action, therapeutic potential, and applications in various fields.
The molecular formula for this compound is , with a molecular weight of approximately 304 Da. The structure features a cycloheptyl group, a piperidine moiety, and an indole ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 304 Da |
| LogP | 1.89 |
| Polar Surface Area | 49 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems and cellular signaling pathways, which are critical in various physiological processes.
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to N-cycloheptyl derivatives have shown cytotoxic effects against various cancer cell lines. One study highlighted that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutic agents like bleomycin .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that N-cycloheptyl derivatives may possess antimicrobial activity. Research has demonstrated that certain piperidine compounds inhibit the growth of pathogenic bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, N-cycloheptyl derivatives are being investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. Some studies have reported that these compounds can inhibit cholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease .
Study 1: Anticancer Activity
A study conducted on a series of piperidine derivatives demonstrated that one derivative exhibited an IC50 value of 32 μM against HCV NS5B RNA polymerase, showcasing its potential as an antiviral agent in addition to its anticancer properties .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of piperidine derivatives found that compounds with similar structures to N-cycloheptyl derivatives significantly reduced amyloid beta aggregation and improved cognitive function in animal models .
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)indole-3-carboxylic Acid
Starting Material : Indole-3-carboxylic acid
Reagents :
- 2-Bromo-1-(piperidin-1-yl)ethan-1-one
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
Procedure :
- Dissolve indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF under nitrogen.
- Add K₂CO₃ (2.5 equiv) and 2-bromo-1-(piperidin-1-yl)ethan-1-one (1.2 equiv).
- Heat at 80°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 7:3 hexane/ethyl acetate).
Activation of Carboxylic Acid to Acyl Chloride
Reagents :
- Thionyl chloride (SOCl₂)
- Catalytic dimethylformamide (DMF)
Procedure :
- Suspend 1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carboxylic acid (1.0 equiv) in SOCl₂ (5.0 equiv).
- Add 1 drop of DMF and reflux at 70°C for 3 hours.
- Evaporate excess SOCl₂ under reduced pressure to obtain the acyl chloride.
Amide Coupling with Cycloheptylamine
Reagents :
- Cycloheptylamine (1.5 equiv)
- Triethylamine (TEA, 2.0 equiv)
- Dichloromethane (DCM)
Procedure :
- Dissolve the acyl chloride (1.0 equiv) in anhydrous DCM.
- Add TEA and cycloheptylamine dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and concentrate.
- Recrystallize from ethanol/water (4:1).
Oxidation to Introduce the 2-Oxo Group
Reagents :
- Pyridinium chlorochromate (PCC, 1.2 equiv)
- Dichloromethane
Procedure :
- Suspend the intermediate acetamide (1.0 equiv) in DCM.
- Add PCC and stir at room temperature for 8 hours.
- Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, 1:1 hexane/acetone).
Optimization and Mechanistic Insights
Alkylation Efficiency
Amide Bond Formation Alternatives
- Coupling Agents : HATU/DIEA in DMF achieves 85% yield but increases cost.
- Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes (yield: 78%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, indole-H), 3.52–3.48 (m, 4H, piperidine-H), 2.95 (t, 2H, CH₂CO), 1.81–1.45 (m, 15H, cycloheptyl + piperidine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 165.8 (C=O), 136.4 (indole-C3), 121.9–110.2 (aromatic-C), 48.3 (piperidine-NCH₂), 34.1 (cycloheptyl-CH₂) |
| HRMS (ESI+) | m/z calc. for C₂₄H₃₀N₃O₃ [M+H]⁺: 408.2281; found: 408.2279 |
Purity Assessment
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic pathways for N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
The synthesis involves multi-step organic reactions, starting with the construction of the indole core followed by functionalization. Key steps include condensation reactions for the indole-piperidine framework, alkylation to introduce the cycloheptyl group, and amidation for acetamide formation. Catalysts like palladium (for reductions) and reagents such as sodium hydride (for substitutions) are critical. Reaction optimization requires controlled temperatures (e.g., 60–80°C for condensation) and solvent selection (e.g., DMF for polar aprotic conditions) to achieve yields >70% .
Q. Which characterization techniques are essential for verifying the compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for oxo groups). High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% target). X-ray crystallography, if available, resolves absolute stereochemistry .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate degradation under prolonged exposure to light or humidity. Recommended storage is in amber vials at –20°C in anhydrous DMSO or acetonitrile. Accelerated stability testing via thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, suggesting room-temperature stability for short-term use .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
Discrepancies may arise from assay conditions (e.g., bacterial strain specificity, concentration ranges). Validate activity using standardized protocols (CLSI guidelines for antimicrobial testing; ELISA for cytokine profiling in anti-inflammatory assays). Cross-reference dose-response curves and employ orthogonal assays (e.g., time-kill kinetics for antimicrobials, NF-κB inhibition for inflammation) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s target binding?
SAR focuses on modifying the indole C3 position (e.g., halogenation for enhanced lipophilicity) and piperidine N-substitution (e.g., bulkier groups to improve receptor affinity). Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like tubulin (binding energy ≤ –9.5 kcal/mol). In vitro validation via competitive binding assays (e.g., fluorescence polarization) quantifies IC₅₀ shifts .
Q. What methodologies elucidate the compound’s mechanism of action in cellular pathways?
Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment, while proteomics (LC-MS/MS) maps protein interaction networks. Pharmacological inhibition (e.g., siRNA knockdown of suspected targets like PI3K) confirms pathway involvement. Live-cell imaging tracks subcellular localization (e.g., mitochondrial accumulation using MitoTracker) .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what challenges exist in translational studies?
In vitro hepatic microsome assays predict rapid metabolism (t₁/₂ < 30 min in human liver microsomes). In vivo murine models show moderate bioavailability (15–20%) due to first-pass metabolism. Address limitations via prodrug strategies (e.g., esterification of the acetamide group) or nanoformulations (e.g., PLGA encapsulation for sustained release) .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response inconsistencies across studies?
Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare means across replicates. For high-throughput data, employ false discovery rate (FDR) correction. Open-source tools like GraphPad Prism or R (drc package) ensure reproducibility .
Q. How can researchers validate computational predictions of toxicity?
Predictions from QSAR models (e.g., ProTox-II) require in vitro validation via cytotoxicity assays (MTT/CCK-8 on HEK293 or HepG2 cells) and genotoxicity tests (Ames assay). Cross-species toxicity is assessed using zebrafish embryos (LC₅₀) and murine LD₅₀ studies .
Comparative Studies
Q. How does this compound compare to structurally similar indole-piperidine derivatives in target selectivity?
Unlike analogs lacking the cycloheptyl group (e.g., D-24851 in ), this compound shows 3-fold higher selectivity for tubulin over kinases (Ki < 50 nM vs. >500 nM). Competitive binding assays with fluorescent probes (e.g., colchicine-FITC) confirm reduced off-target effects .
Methodological Resources
Q. Which public databases provide reliable structural or bioactivity data for this compound?
PubChem (CID: 129630604) offers validated spectral data, while ChEMBL lists preliminary bioactivity entries (e.g., IC₅₀ = 1.2 µM against MCF-7 cells). Avoid non-peer-reviewed sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
